molecular formula C10H10FNO3 B163884 (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid CAS No. 136814-99-8

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Cat. No. B163884
M. Wt: 211.19 g/mol
InChI Key: HZTADRWBVNKKSJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Acetamido-2-(4-fluorophenyl)acetic acid” is also known as “®-4-Fluorophenylglycine”. It has a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound is a derivative of amino acids and has been commercially used as ergogenic supplements .


Molecular Structure Analysis

The molecular structure of “®-2-Acetamido-2-(4-fluorophenyl)acetic acid” can be represented by the following SMILES notation: C1=CC(=CC=C1C@HO)N)F . This indicates that the compound contains a fluorophenyl group attached to an acetamido group.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are used to degrade acetaminophen (ACT) from aqueous mediums, highlighting the environmental applications of related compounds in water treatment and pollution control. The degradation pathways, by-products, and biotoxicity of these processes have been extensively studied, providing insights into the environmental impact and potential treatment methods for pharmaceutical pollutants (Qutob et al., 2022).

Drug Metabolism and Toxicity

The metabolism and genetic differences in the response to paracetamol (acetaminophen) have been reviewed, offering a deeper understanding of how individual genetic differences can affect the metabolism of drugs and their efficacy or toxicity. Such research is crucial for personalized medicine and for developing safer, more effective dosing guidelines (Zhao & Pickering, 2011).

Pain Management Mechanisms

Recent research has elucidated novel mechanisms of action for acetaminophen in pain management, challenging the traditional view of its analgesic effects and opening new avenues for the development of pain relief strategies. Specifically, the metabolization of acetaminophen to N-acylphenolamine (AM404) and its action on specific receptors in the brain and spinal cord have been highlighted as key mechanisms for its analgesic effects (Ohashi & Kohno, 2020).

properties

IUPAC Name

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTADRWBVNKKSJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

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